Cas no 899351-54-3 (N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide)

N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide is a structurally complex heterocyclic compound featuring a benzothiazole core linked to a thiadiazole sulfonamide moiety. This molecular architecture suggests potential applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to its sulfonamide and thiadiazole functional groups. The compound's rigid, fused-ring system may enhance binding affinity and selectivity in biological targets. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The presence of both electron-rich and electron-deficient regions within the structure could contribute to diverse reactivity profiles, supporting its utility in pharmaceutical research and development.
N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide structure
899351-54-3 structure
Product Name:N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide
CAS No:899351-54-3
MF:C18H15N5O3S3
MW:445.538398981094
CID:5448880
PubChem ID:16804485
Update Time:2025-10-30

N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide
    • F3016-0057
    • N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,3-benzothiazole-6-carboxamide
    • VU0507484-1
    • AKOS024479606
    • 899351-54-3
    • N-[4-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-6-benzothiazolecarboxamide
    • N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide
    • Inchi: 1S/C18H15N5O3S3/c1-2-16-21-22-18(28-16)23-29(25,26)13-6-4-12(5-7-13)20-17(24)11-3-8-14-15(9-11)27-10-19-14/h3-10H,2H2,1H3,(H,20,24)(H,22,23)
    • InChI Key: VKNHBHPNUYUHFY-UHFFFAOYSA-N
    • SMILES: S1C2=CC(C(NC3=CC=C(S(NC4=NN=C(CC)S4)(=O)=O)C=C3)=O)=CC=C2N=C1

Computed Properties

  • Exact Mass: 445.03370288g/mol
  • Monoisotopic Mass: 445.03370288g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 681
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 179Ų

Experimental Properties

  • Density: 1.574±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 5.25±0.50(Predicted)

N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide Pricemore >>

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Additional information on N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide

Introduction to N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide (CAS No. 899351-54-3)

N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 899351-54-3, represents a fusion of multiple heterocyclic moieties, including benzothiazole and thiadiazole, which are well-documented for their biological activities. The presence of a sulfamoyl group further enhances its potential as a pharmacophore, making it a promising candidate for drug discovery and development.

The structural framework of N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide is meticulously designed to interact with biological targets in a specific manner. The benzothiazole core is known for its role in various bioactive molecules, while the thiadiazole ring contributes to the compound's ability to modulate biological pathways. The sulfamoyl group introduces a polar moiety that can facilitate interactions with proteins and enzymes, thereby enhancing the compound's binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of this compound with high precision. Studies have indicated that the sulfamoyl group can form hydrogen bonds with key residues in target proteins, while the thiadiazole ring can engage in hydrophobic interactions. These interactions are crucial for the compound's efficacy and have been validated through various experimental techniques.

In the realm of medicinal chemistry, the synthesis of N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide has been optimized to ensure high yield and purity. The synthetic route involves multiple steps, including condensation reactions, cyclization processes, and functional group transformations. Each step is carefully monitored to maintain the integrity of the desired structure. The use of advanced synthetic methodologies has enabled the production of this compound in sufficient quantities for both preclinical and clinical studies.

The biological activity of N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide has been extensively evaluated in various in vitro and in vivo models. Preliminary studies have shown promising results in terms of anti-inflammatory and anti-cancer properties. The compound's ability to inhibit key enzymes involved in inflammation has been particularly noteworthy. Additionally, its interaction with cancer cell lines suggests potential therapeutic applications in oncology.

One of the most intriguing aspects of this compound is its mechanism of action. Unlike traditional drugs that target a single pathway or receptor, N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide appears to modulate multiple biological processes simultaneously. This multifaceted approach could lead to more effective treatment strategies and reduced side effects. Further research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

The pharmacokinetic properties of N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide are also under investigation. Understanding how the body processes this compound is essential for determining its therapeutic window and potential dosing regimens. Initial studies have indicated that the compound exhibits good oral bioavailability and moderate metabolic stability. These findings are encouraging and suggest that it may be suitable for clinical translation.

In conclusion, N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-1,3-benzothiazole-6-carboxamide (CAS No. 899351-54-3) represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activity make it a valuable asset in the search for new therapeutic agents. As research continues to uncover more about its properties and mechanisms of action, this compound holds great potential for improving patient outcomes across various diseases.

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